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Compound of Interest

1,3-Di(adamantan-1-yl)-1H-
Compound Name:
imidazol-3-ium chloride

Cat. No.: B143247

Technical Dossier: C23H33CIN2

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Chemical Compound with Molecular
Formula C23H33CIN2

Executive Summary

This document provides a technical overview of the chemical entity corresponding to the
molecular formula C23H33CIN2. Our extensive search has identified a single compound
associated with this formula, registered under the CAS Number 23892-37-7. The identified
chemical name is N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine.

Despite a thorough investigation of scientific literature and chemical databases, it is crucial to
note that there is a significant lack of publicly available information regarding this specific
compound. No peer-reviewed articles, patents, or detailed experimental data on its
physicochemical properties, synthesis, or biological activity could be retrieved. This suggests
that N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyllethane-1,2-diamine is a novel or not widely
studied chemical entity.

This guide, therefore, serves to consolidate the limited available identifying information and to
provide a foundational framework for potential future research and development activities.
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Compound ldentification

Parameter Value

Molecular Formula C23H33CIN2

N,N-Dibutyl-N'-[(4-chlorophenyl)-

UPAC Name phenylmethyllethane-1,2-diamine

CAS Number 23892-37-7

Molecular Weight 388.98 g/mol

Chemical Structure (Structure not available in public databases)

Physicochemical Properties

A comprehensive table of quantitative physicochemical properties cannot be provided due to
the absence of experimental data in the public domain. For novel compounds, these properties
are typically determined through a series of standardized experimental protocols.

Table 1: Anticipated Physicochemical Properties for Investigation

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Experimental Protocol (General

Propert
S Approach)
) ) Differential Scanning Calorimetry (DSC) or
Melting Point ) ) i
Capillary Melting Point Apparatus
. _ Ebulliometry or distillation under reduced
Boiling Point
pressure
Equilibrium solubility method in various solvents
Solubility (e.g., water, ethanol, DMSO) at controlled
temperature and pH
pKa Potentiometric titration or UV-spectrophotometry
Shake-flask method (octanol-water partition) or
LogP/LogD

HPLC-based methods

Crystal Structure

Single-crystal X-ray diffraction

Spectroscopic Data

1H NMR, 13C NMR, Mass Spectrometry (MS),
Infrared (IR) Spectroscopy, Ultraviolet-Visible
(UV-Vis) Spectroscopy

Proposed Synthesis Route

While a specific, validated synthesis protocol for N,N-Dibutyl-N'-[(4-chlorophenyl)-

phenylmethyllethane-1,2-diamine is not documented, a plausible synthetic pathway can be

conceptualized based on established organic chemistry principles. A potential retrosynthetic

analysis suggests a reductive amination pathway.
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Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.

Experimental Workflow: Hypothetical Reductive Amination

Reaction Setup Imine Formation Reduction ‘Work-up and Purification
Dissolve N,N-Dibutylethane-1,2-diamine Add a dehydrating agent (e.g., MgSOa) 'Add a reducing agent (e.g., Sodium triacetoxyborohydride) Quench the re.acllon with aqueous base.
and 4-Chlorobenzophenone in a suitable solvent or use a Dean-Stark apparatus to remove water. . ; y Extract with an organic solvent.
N N portion-wise. Monitor reaction progress by TLC or LC-MS.
(e.g., Dichloromethane or 1,2-Dichloroethane) Stir at room temperature.

Purify by column chromatography.

Click to download full resolution via product page

Caption: A hypothetical experimental workflow for the synthesis of C23H33CIN2.

Potential Pharmacological Significance and
Signaling Pathways
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The structural motifs present in N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-
diamine, specifically the diphenylmethyl and diamine moieties, are found in various biologically
active compounds. This suggests that the target compound could potentially interact with a
range of biological targets.

Hypothesized Biological Targets and Signaling Pathways:

o Histamine Receptors: The ethylenediamine scaffold is a common feature in many first-
generation antihistamines. The compound could potentially act as an antagonist at H1
receptors, leading to the modulation of downstream signaling pathways involving Gg/11
proteins, phospholipase C (PLC), and the subsequent release of intracellular calcium.

» Dopamine or Serotonin Transporters/Receptors: The diphenylmethyl group is present in
compounds that interact with monoamine transporters and receptors. Potential activity at
these sites could influence signaling cascades involving G-protein coupled receptors
(GPCRs) and the regulation of cyclic AMP (CAMP) levels.

e lon Channels: The lipophilic nature of the compound suggests a possibility of interaction with
various ion channels, potentially modulating neuronal excitability.

lllustrative GPCR Signaling Pathway (Hypothetical)
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Caption: A hypothetical Gg-coupled GPCR signaling pathway potentially modulated by
C23H33CIN2.

Conclusion and Future Directions

The chemical compound with the molecular formula C23H33CIN2, identified as N,N-Dibutyl-N'-
[(4-chlorophenyl)-phenylmethyllethane-1,2-diamine, represents an underexplored area of
chemical space. The lack of existing data presents a significant opportunity for novel research.

Recommended future work should focus on:

e De novo Synthesis and Structural Confirmation: The primary step is to synthesize the
compound, likely via the proposed reductive amination route, and to unequivocally confirm
its structure using modern analytical techniques.

e Physicochemical Characterization: A full profiling of its physical and chemical properties is
essential for any further development.

 In Vitro Screening: A broad-panel in vitro screening against a diverse range of biological
targets (e.g., GPCRs, ion channels, transporters, enzymes) would be the most efficient way
to identify its primary pharmacological activity.

e Mechanism of Action Studies: Upon identification of a primary target, detailed mechanism of
action studies should be conducted to elucidate the specific signaling pathways involved.

This document provides a starting point for researchers and drug development professionals
interested in exploring the potential of this novel chemical entity. The path forward requires a
dedicated and systematic investigation to unlock its properties and potential applications.

 To cite this document: BenchChem. [chemical formula C23H33CIN2 properties].

BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143247#chemical-formula-c23h33cln2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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